2-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Overview
Description
2-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a fascinating compound characterized by its intricate molecular structure, which offers potential for a variety of applications in scientific research and industry. As a hybrid of benzothiophene and benzoxazole frameworks, it contains diverse functional groups that can engage in multiple chemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: : One common method for synthesizing this compound involves the acylation of a 1,3-benzoxazole derivative with a suitable acylating agent, followed by the introduction of the tetrahydrobenzothiophene moiety through nucleophilic substitution reactions. Reaction conditions typically involve controlled temperatures, use of solvents like DMF or THF, and catalysts like Lewis acids.
Industrial Production Methods: : Industrial production might leverage more scalable methods such as continuous flow synthesis or catalytic processes that allow for the efficient transformation of raw materials into the desired product. Specifics would depend on the target application and required purity.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various reactions:
Oxidation: : Reacts with oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Can be reduced by agents like lithium aluminum hydride.
Substitution: : Undergoes nucleophilic or electrophilic substitution depending on the reaction conditions and the substituents involved.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogens (for electrophilic substitution), organometallic reagents (for nucleophilic substitution).
Major Products Formed
Oxidation could yield sulfoxides or sulfones.
Reduction typically produces the corresponding amines or alcohols.
Substitution reactions yield a variety of functionalized derivatives depending on the reacting substituents.
Scientific Research Applications
Chemistry: : Acts as a building block for synthesizing more complex molecules, useful in medicinal chemistry for drug discovery and development. Biology : Potential use as a probe in biological assays or as an inhibitor/enzyme substrate in biochemical studies. Medicine : Potential therapeutic applications, including as a lead compound in the development of drugs targeting specific enzymes or receptors. Industry : Could be used in the synthesis of advanced materials or as an intermediate in the manufacture of specialty chemicals.
Mechanism of Action
Mechanism: : The mechanism of action would depend on its specific use. In biochemical contexts, it might interact with proteins or nucleic acids through hydrogen bonding, hydrophobic interactions, or electrostatic forces, thus modulating biological processes. Molecular Targets and Pathways : It could target enzymes, receptors, or ion channels, affecting pathways such as signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Comparison: : Compared to other benzothiophene or benzoxazole derivatives, this compound's dual nature gives it unique properties such as enhanced reactivity and ability to engage in diverse interactions. List of Similar Compounds :
2-oxo-1,3-benzoxazol-3(2H)-yl derivatives
1-benzothiophene-3-carboxamide derivatives
Hybrid molecules incorporating both benzoxazole and benzothiophene frameworks
In essence, the compound 2-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide stands out due to its multifaceted nature, opening numerous avenues for exploration in scientific and industrial domains.
Properties
IUPAC Name |
2-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c19-16(23)15-10-5-1-4-8-13(10)26-17(15)20-14(22)9-21-11-6-2-3-7-12(11)25-18(21)24/h2-3,6-7H,1,4-5,8-9H2,(H2,19,23)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVJWEHPOUAYNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C4=CC=CC=C4OC3=O)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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